molecular formula C2H4N4S B1258210 n-Methylthiotetrazole

n-Methylthiotetrazole

Cat. No.: B1258210
M. Wt: 116.15 g/mol
InChI Key: RXUWFHRBKJDCMV-UHFFFAOYSA-N
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Description

Historical Context of Tetrazole Chemistry and N-Methylthiotetrazole Derivatization

The journey of tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative by Swedish chemist J. A. Bladin. nih.govhilarispublisher.comresearchgate.netanjs.edu.iq However, it wasn't until the mid-20th century that systematic investigation into these high-nitrogen heterocyclic compounds commenced. imperial.ac.uk The development of tetrazole chemistry has been significantly driven by the wide-ranging applications of its derivatives in fields such as medicine, agriculture, and materials science. imperial.ac.uksioc-journal.cn

The derivatization of the tetrazole ring to produce compounds like this compound has been a key area of research. The most common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between nitriles and azides. nih.govresearchgate.netbohrium.com The synthesis of 1-methyl-5-mercapto-1,2,3,4-tetrazole, a compound closely related to this compound, can be achieved through a reaction involving methyl isothiocyanate and sodium azide (B81097). google.comchemicalbook.com This method is noted for its simplicity and high yield. google.com Further derivatization can be achieved through reactions such as the mercapto-ring opening of an epoxide ring. arkat-usa.org

Significance of this compound as a Heterocyclic Scaffold in Organic Chemistry

The this compound moiety is a significant heterocyclic scaffold in organic chemistry, primarily due to its role as a bioisostere for carboxylic acid and cis-amide groups. nih.govbohrium.comacs.org This means that it can mimic the size, shape, and electronic properties of these common functional groups, making it a valuable component in the design of new molecules with specific biological activities. bohrium.com The tetrazole ring's metabolic stability and other favorable physicochemical properties further enhance its attractiveness as a structural component in pharmaceutical design. nih.govbohrium.com

Structural Features and Nomenclature Conventions within the this compound System

This compound is a heterocyclic compound featuring a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. hilarispublisher.comhmdb.cawikipedia.org A methyl group is attached to one of the nitrogen atoms, and a thiol (-SH) or thiomethyl (-SCH3) group is attached to the carbon atom. The systematic name for the core structure is tetrazole. wikipedia.org The specific compound, 1-methyl-5-mercapto-1,2,3,4-tetrazole, has the molecular formula C2H4N4S and a molecular weight of 116.15 g/mol . google.comnih.gov

The nomenclature of tetrazole derivatives follows standard IUPAC conventions. For example, the compound with a methyl group at the N1 position and a thiol group at the C5 position is named 1-methyl-1H-tetrazole-5-thiol. nih.gov It's important to note that this compound can exist in tautomeric forms, with the thione form (1-methyl-1,4-dihydro-5H-tetrazole-5-thione) being predominant in the solid state.

Table 1: Structural and Physical Properties of 1-Methyl-5-mercaptotetrazole

PropertyValueReference
Molecular Formula C2H4N4S google.comnih.gov
Molecular Weight 116.15 g/mol google.comnih.gov
IUPAC Name 1-methyl-2H-tetrazole-5-thione nih.gov
CAS Number 13183-79-4 google.comnih.gov
Melting Point 125.0-127.0 °C google.com
Appearance White crystalline solid hilarispublisher.comgoogle.com

This table provides a summary of key structural and physical data for 1-methyl-5-mercaptotetrazole.

Current State of Academic Inquiry on this compound

Current academic research on this compound and its derivatives continues to explore their synthesis and applications, particularly in medicinal chemistry. sioc-journal.cn The tetrazole moiety is recognized as a pharmacophore, a part of a molecule responsible for its biological activity, and is found in a variety of drugs. hilarispublisher.com Research is ongoing to develop new synthetic methods for tetrazole derivatives and to evaluate their potential as therapeutic agents. sioc-journal.cnbohrium.com

A significant area of investigation involves the use of this compound in the development of new antibiotics. wikidoc.orgnih.govwikipedia.org The this compound side chain has been incorporated into several cephalosporins, a class of β-lactam antibiotics. wikidoc.orgnih.govwikipedia.org Studies have also focused on the synthesis of novel cephalosporin (B10832234) derivatives with various nitrogen-containing heterocyclic substituents at the C-3 position to explore their antibacterial activity. researchgate.netuzh.chacs.org The unique structural and electronic properties of the tetrazole ring continue to make it an attractive target for synthetic and medicinal chemists. sioc-journal.cnmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H4N4S

Molecular Weight

116.15 g/mol

IUPAC Name

1-methylsulfanyltetrazole

InChI

InChI=1S/C2H4N4S/c1-7-6-2-3-4-5-6/h2H,1H3

InChI Key

RXUWFHRBKJDCMV-UHFFFAOYSA-N

Canonical SMILES

CSN1C=NN=N1

Synonyms

1-methyl-5-mercaptotetrazole
1-methyl-5-thio-tetrazole
1-methyltetrazole-5-thiol
1-N-methyl-5-thiotetrazole
1-N-methyl-5-thiotetrazole sodium
5-mercapto-N-methyltetrazole
N-methyl-thio-tetrazole
N-methyltetrazolethiol
N-methylthiotetrazole

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for N Methylthiotetrazole and Its Analogues

Direct Synthesis of N-Methylthiotetrazole

The direct synthesis of this compound, specifically 1-methyl-5-mercaptotetrazole, primarily involves cyclization reactions where the core tetrazole ring is formed from acyclic precursors already bearing the required methyl and sulfur functionalities.

Alkylation Strategies for Tetrazole Ring Systems

While not a direct synthesis of the ring itself, alkylation is a key strategy for introducing the methyl group onto a pre-existing 5-mercaptotetrazole ring. The alkylation of 5-substituted-1H-tetrazoles is a widely studied area. However, a significant challenge in the alkylation of the tetrazole ring is controlling the regioselectivity. Alkylation can occur at either the N-1 or N-2 positions of the tetrazole ring, often resulting in a mixture of isomers.

Newer methods have been developed to improve selectivity. For instance, alkylation of 5-substituted 1H-tetrazoles using an organic nitrite (B80452) reagent to generate diazonium intermediates has been shown to preferentially yield 2,5-disubstituted tetrazoles. organic-chemistry.org Another approach involves phase-transfer catalysis for the alkylation of tetrazole-5-thiones, which can selectively occur at the sulfur atom depending on the reaction conditions. researchgate.net For installing secondary alkyl groups, the Mitsunobu reaction has proven superior to standard base-promoted reactions with alkyl halides, offering higher yields. chemicalbook.com

Cyclization Reactions for this compound Formation

The most direct and common method for synthesizing 1-substituted-5-mercaptotetrazoles is the [3+2] cycloaddition reaction between an isothiocyanate and an azide (B81097) salt. For the synthesis of this compound, this involves the reaction of methyl isothiocyanate with sodium azide. chemicalbook.comgoogle.com

A documented production method involves dropwise addition of methyl isothiocyanate to a system containing sodium azide, a phase-transfer catalyst (such as tetrabutylammonium (B224687) bromide), and deionized water at temperatures ranging from 50-100°C. google.com The reaction proceeds for several hours, after which the product is isolated by concentration, cooling, and acidification. google.com This method is advantageous as it uses water as a solvent, reducing costs and environmental impact. google.com

ReactantsCatalystSolventTemperature (°C)Time (h)OutcomeReference
Methyl isothiocyanate, Sodium azidePhase-transfer catalystWater50-1001-101-methyl-5-mercaptotetrazole google.com
Sodium methylamino dithiocarboxylate, Sodium azideAlkaline solutionWaterRefluxNot specified1-methyl-5-mercaptotetrazole crude product lookchem.com

This table summarizes cyclization reaction conditions for the synthesis of this compound.

Another synthetic route starts from sodium methylamino dithiocarboxylate and sodium azide in water, using an alkaline solution as a catalyst under reflux conditions. lookchem.com

Mechanistic Pathways of this compound Formation

The formation of the tetrazole ring via the reaction of an isothiocyanate with an azide is a specific example of the broader class of cycloadditions between nitriles/related compounds and azides. The mechanism of this fundamental reaction has been a subject of debate. While traditionally viewed as a concerted [2+3] cycloaddition, computational studies using density functional theory (DFT) suggest a more complex, stepwise pathway.

These studies indicate that the reaction likely proceeds through a nitrile activation step, leading to the formation of an intermediate imidoyl azide. Current time information in Bangalore, IN.nih.gov This intermediate then undergoes cyclization to form the tetrazole ring. Current time information in Bangalore, IN.nih.gov The activation barriers for this reaction are strongly correlated with the electron-withdrawing potential of the substituent on the nitrile component. Current time information in Bangalore, IN.nih.gov In the case of this compound synthesis from methyl isothiocyanate, the mechanism would involve the initial attack of the azide on the carbon of the isothiocyanate group, followed by intramolecular cyclization to yield the 1-methyl-tetrazole-5-thione tautomer.

Synthesis of this compound Derivatives and Conjugates

Derivatization of the this compound scaffold is crucial for its application in various fields, particularly in medicinal chemistry for creating conjugates with other molecules like cephalosporins. uzh.chresearchgate.net Modifications can be targeted at either the tetrazole ring or the sulfur moiety.

Functionalization of the Tetrazole Ring System

Once the 1-methyl-5-thiotetrazole core is formed, further functionalization is possible, although the primary sites for reaction are typically the exocyclic thiol group or the remaining ring nitrogens if the starting material is not N-substituted. In the context of 1-methyl-5-mercaptotetrazole, the N-1 position is already occupied. Further alkylation, if forced, would likely occur at the N-4 position, but this is less common. The primary focus of derivatization is often on the sulfur atom. However, building upon a pre-functionalized tetrazole ring before the introduction of the methyl and thio groups is a viable strategy for creating complex derivatives.

Modification at the Sulfur Moiety

The thiol group at the C-5 position is a versatile handle for a wide range of chemical modifications. tandfonline.com It can undergo several types of reactions:

S-Alkylation: The thiol is readily alkylated to form thioethers. This is a common strategy for linking the this compound unit to other molecules. For example, 1-phenyl-5-mercaptotetrazole has been alkylated with various agents like ethyl bromoacetate (B1195939) and 2-chloroethanol. nih.gov Similarly, 1-methyl-1H-tetrazole-5-thiol has been reacted with epichlorohydrin (B41342) and glycidol (B123203) to synthesize derivatives with propan-2-ol and propane-1,2-diol side chains, respectively. arkat-usa.org

Oxidation: The mercapto group can be oxidized to form disulfide bridges. The disulfide dimer of this compound, 5,5'-dithiobis(1-methyltetrazole), is a known related compound and a raw material for other syntheses. chemicalbook.com This oxidation highlights the reactivity of the sulfur atom and its ability to participate in redox processes.

Coupling Reactions: The thiol can be used in various coupling reactions to form conjugates. It is often employed as a nucleophile in substitution reactions, for instance, displacing a leaving group on an antibiotic scaffold like a cephalosporin (B10832234) to install the this compound side chain. uzh.chacs.org

Starting MaterialReagentReaction TypeProductReference
1-methyl-1H-tetrazole-5-thiolEpichlorohydrinS-Alkylation1-chloro-3-[(1-methyl-1H-tetrazol-5-yl)thio]propan-2-ol arkat-usa.org
1-methyl-1H-tetrazole-5-thiolGlycidolS-Alkylation3-[(1-methyl-1H-tetrazol-5-yl)thio]propane-1,2-diol arkat-usa.org
1-phenyl-5-mercaptotetrazoleEthyl bromoacetateS-Alkylation(1-phenyl-5-tetrazolylthio)acetic acid (after hydrolysis) nih.gov
1-methyl-5-mercaptotetrazole---Oxidation5,5'-dithiobis(1-methyltetrazole) chemicalbook.com

This table provides examples of reactions involving the modification of the sulfur moiety on tetrazole rings.

Introduction of Diverse Chemical Substituted Moieties

The functionalization of this compound (NMTT) and its associated heterocyclic systems is crucial for modulating their chemical and biological properties. Researchers have developed numerous strategies to introduce a wide array of chemical groups, thereby creating libraries of analogues for further investigation. A primary approach involves the reaction of a core NMTT-containing structure with various substituted reagents.

For instance, in the synthesis of cephalosporin antibiotics, a key class of compounds often featuring the NMTT side chain, diverse substituents are introduced at the C-3' position of the cephalosporin core. researchgate.net This allows for the systematic modification of the molecule's properties. One documented method involves preparing aminothiazolylcephalosporin derivatives with pyridinylethenyl groups at the C-3 position, starting from a phosphonium (B103445) salt and different pyridinecarboxaldehydes. researchgate.net

Another significant strategy involves building heterocyclic systems appended to the NMTT core, where the diversity is introduced as part of the heterocyclic ring's substituents. A new series of piperidine (B6355638) derivatives, for example, was synthesized by reacting ethyl 4-(1-methyl-1H-tetrazol-5-ylthio)-3-oxobutanoate with various substituted aromatic aldehydes and ammonium (B1175870) acetate (B1210297). derpharmachemica.com This method allows for the incorporation of different substituted diphenylpiperidine moieties onto the NMTT framework.

Furthermore, chiral synthons, such as those derived from naturally occurring amino acids, can be used to introduce stereochemically defined and diverse side chains. mdpi.com This process often involves converting amino acids into chiral azido (B1232118) alcohols, which can then be used in subsequent reactions to build complex, chiral molecules with a variety of R-groups. mdpi.com

The table below summarizes examples of moieties introduced into NMTT-related structures.

Table 1: Examples of Introduced Chemical Moieties
Core StructureReagents for SubstitutionIntroduced MoietyReference
Cephalosporin Core2-, 3-, or 4-pyridinecarboxaldehydePyridinylethenyl groups researchgate.net
Ethyl 4-(1-methyl-1H-tetrazol-5-ylthio)-3-oxobutanoateSubstituted aromatic aldehydes, ammonium acetateSubstituted diphenylpiperidine derpharmachemica.com
Chiral Azido Alcohols (from Amino Acids)Various alkynes and aminesDiverse R-groups on a triazole ring mdpi.com

Synthetic Routes for this compound-Containing Heterocyclic Systems

The construction of complex heterocyclic systems that contain the this compound unit is a cornerstone of medicinal chemistry research. These syntheses often rely on powerful ring-forming reactions, including cycloadditions and condensations, to build the desired molecular scaffolds.

Cycloaddition Reactions in Derivative Synthesis

Cycloaddition reactions are powerful tools for constructing cyclic molecules, where two or more unsaturated molecules react to form a ring. In the context of NMTT derivatives, these reactions are pivotal for creating attached or fused heterocyclic rings.

A prominent example is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. uchicago.eduresearchgate.net This reaction involves a 1,3-dipole (like an azide) and a dipolarophile (like an alkyne) to form a five-membered ring. uchicago.eduresearchgate.netnih.gov While commonly used for synthesizing triazoles, the principles are applicable to forming other five-membered heterocycles. mdpi.comnih.gov For example, chiral 1,4-disubstituted-1,2,3-triazoles can be synthesized via a copper-catalyzed [3+2] cycloaddition between azido alcohols and alkynes. mdpi.com

Another important method is the Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine to form β-lactams. mdpi.com This reaction is particularly relevant as the β-lactam ring is the core of penicillin and cephalosporin antibiotics, many of which contain the NMTT moiety. The reaction of chloroacetyl chloride with various heterocyclic imines has been used to prepare β-lactam hybrids in good yields. mdpi.com

Table 2: Cycloaddition Reactions in Heterocycle Synthesis

Reaction Type Reactants Product Ring System Key Features Reference
[3+2] Dipolar Cycloaddition Azide + Alkyne 1,2,3-Triazole High regioselectivity with copper catalysis. mdpi.comnih.gov
Staudinger [2+2] Cycloaddition Ketene + Imine β-Lactam (Azetidinone) Forms the core of many antibiotics. mdpi.com
Nitrone [3+2] Cycloaddition Nitrone + Alkene Isoxazolidine Can be performed intramolecularly to create complex fused systems. uchicago.edu
Condensation Reactions for Scaffold Construction

Condensation reactions, where two molecules join with the loss of a small molecule like water or ammonia, are fundamental to building complex heterocyclic scaffolds. britannica.com These reactions are widely used to construct rings containing the NMTT group.

A key example is the cyclocondensation used to synthesize novel piperidine derivatives incorporating an NMTT substituent. derpharmachemica.com In this multi-component reaction, ethyl 4-(1-methyl-1H-tetrazol-5-ylthio)-3-oxobutanoate, a substituted aromatic aldehyde, and ammonium acetate react at room temperature to form ethyl 5-(1-methyl-1H-tetrazol-5-ylthio)-4-oxo-2,6-substituted diphenylpiperidine-3-carboxylate derivatives. derpharmachemica.com This approach efficiently builds a complex heterocyclic system in a single step.

Other powerful condensation strategies include the Ugi four-component condensation (Ugi-4CR), which can generate diverse compound libraries from an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.net This reaction is often followed by a post-condensation cyclization to yield a variety of heterocyclic cores. researchgate.net Similarly, the Knoevenagel condensation is used to form carbon-carbon bonds as a prelude to cyclization, as seen in the synthesis of various N-heterocycles. rsc.org

Table 3: Example of Cyclocondensation for NMTT-Derivative Synthesis

Reactant 1 Reactant 2 Reactant 3 Product Scaffold Reference
Ethyl 4-(1-methyl-1H-tetrazol-5-ylthio)-3-oxobutanoate Substituted Aromatic Aldehydes Ammonium Acetate 5-(1-methyl-1H-tetrazol-5-ylthio)-4-oxo-piperidine derpharmachemica.com
Regioselective Synthesis of Substituted Tetrazoles

Regioselectivity refers to the control over the specific position at which a chemical bond is made, an essential consideration in the synthesis of substituted heterocycles to ensure the formation of the desired isomer. The synthesis of substituted tetrazoles often yields a mixture of regioisomers, making the development of regioselective methods a significant area of research. researchgate.netresearchgate.net

The control of regioselectivity can be achieved by carefully selecting catalysts, solvents, and reaction temperatures. researchgate.net For instance, in the synthesis of N-aryl-substituted 2-aminoquinazolin-4-ones, reacting methyl anthranilates with N-arylcyanamides in the presence of p-TsOH predominantly yields the 3-aryl isomer. rsc.org In contrast, using TMSCl as a reagent followed by a rearrangement step gives the 2-(N-arylamino) regioisomer exclusively. rsc.org

Modern catalytic methods, such as palladium-catalyzed cross-coupling, have emerged as powerful tools for achieving high regioselectivity. A recently developed method for the N-1 selective coupling of dihydrouracil (B119008) with aryl halides uses a palladium catalyst to provide the desired medicinally relevant scaffold in a single, high-yielding step, avoiding complex multi-step routes and protecting group strategies. nih.gov Such approaches are vital for the efficient and predictable synthesis of specific N-substituted heterocyclic compounds. researchgate.netnih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of NMTT and its derivatives is an increasingly important focus, aiming to reduce environmental impact and improve safety and efficiency. researchgate.netnih.gov Green chemistry seeks to minimize waste, avoid toxic substances, and reduce energy consumption. researchgate.netmdpi.com

Key metrics for evaluating the "greenness" of a process include the E-factor (mass of waste per mass of product) and Atom Economy. nih.gov Pharmaceutical manufacturing often generates significant waste, making the adoption of greener synthetic routes particularly impactful. researchgate.net

Strategies for greener synthesis relevant to NMTT include:

Use of Green Solvents: Replacing conventional volatile organic compounds with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids. researchgate.netmdpi.com For example, the synthesis of 2-aminothiophenes has been demonstrated in a basic ionic liquid which acts as both the catalyst and the solvent. mdpi.com

Alternative Energy Sources: Employing microwave irradiation or ultrasonic assistance can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. mdpi.commdpi.com Ultrasonic-assisted reactions are noted for being efficient and selective. mdpi.com

Catalysis: The use of catalysts, especially heterogeneous or biocatalysts, can lead to more efficient and cleaner reactions. mdpi.comwiley-vch.de Biocatalysis, using enzymes or whole microorganisms, offers high selectivity under mild conditions, often eliminating the need for protecting groups and reducing waste. wiley-vch.de

The table below contrasts conventional and green approaches for heterocyclic synthesis.

Table 4: Conventional vs. Green Synthetic Approaches
AspectConventional ApproachGreen Chemistry ApproachReference
Solvents Volatile Organic Compounds (e.g., CH2Cl2, Toluene)Water, Ionic Liquids, Supercritical Fluids, Solventless conditions researchgate.netmdpi.com
Energy Conventional heating (reflux)Microwave irradiation, Ultrasound mdpi.commdpi.com
Catalysis Stoichiometric reagents, homogeneous catalystsHeterogeneous catalysts, Biocatalysis, Metal-free catalysis mdpi.comwiley-vch.de
Waste High E-Factor, by-product formationHigh Atom Economy, reduced waste generation nih.govwiley-vch.de

By integrating these principles, the synthesis of this compound and its complex derivatives can become more sustainable, cost-effective, and environmentally responsible. researchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for identifying functional groups and providing a molecular "fingerprint."

Infrared (IR) SpectroscopyInfrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). A study involving matrix-isolation IR spectroscopy combined with theoretical calculations found that n-Methylthiotetrazole (also known as 5-mercapto-1-methyltetrazole (B193830) or MTT) predominantly exists in its 1-methyl-1,4-dihydro-5H-tetrazole-5-thione tautomeric form.core.ac.ukualg.ptThe IR spectrum provides a unique fingerprint, allowing for the identification of the compound and its structural features.wiley.commsu.edu

Key vibrational bands can be assigned to specific functional groups and motions of the tetrazole ring. Based on studies of tetrazole and its derivatives, the following assignments are typical. core.ac.ukrsc.orgmdpi.com

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
C-H Stretch (Methyl)3000-2850Stretching vibrations of the C-H bonds in the methyl group.
N-H Stretch~3578Present in the thione tautomer where a proton is on a ring nitrogen. This band is often broad.
C=N / N=N Stretch1600-1450Stretching vibrations of the double bonds within the tetrazole ring.
N-H Bend~1498In-plane bending of the N-H bond.
N-N Stretch~1382Stretching of the single bonds between nitrogen atoms in the ring.
C=S Stretch (Thione)1200-1050Stretching of the carbon-sulfur double bond, characteristic of the thione tautomer.
Ring Vibrations1100-900Complex vibrations involving the entire tetrazole ring structure. researchgate.net

Raman SpectroscopyRaman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information on vibrational modes. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the molecule. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For instance, symmetric vibrations like the N=N double bond stretch in the tetrazole ring are often more prominent in Raman spectra. A Raman spectrum of the sodium salt hydrate (B1144303) of 5-Mercapto-1-methyltetrazole is available in spectral databases.spectrabase.comAnalysis of related tetrazole compounds helps in assigning the expected vibrational modes.researchgate.net

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
C-H Stretch (Methyl)3000-2850Symmetric and asymmetric stretching of C-H bonds.
Ring Breathing1300-1200Symmetric expansion and contraction of the tetrazole ring.
N=N Stretch1500-1400Symmetric stretching of the nitrogen-nitrogen double bonds, often strong in Raman.
C-S Stretch750-600Stretching of the carbon-sulfur bond.
Ring DeformationBelow 600Various bending and twisting modes of the tetrazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. libretexts.orgchemguide.co.uk

For this compound (C₂H₄N₄S), high-resolution mass spectrometry (HRMS) can confirm its elemental composition. mdpi.com The monoisotopic mass is calculated to be 116.01566732 Da. nih.gov Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙), which can then undergo fragmentation. chemguide.co.uk

ParameterValueSource
Molecular FormulaC₂H₄N₄S nih.gov
Average Molecular Weight116.14 g/mol chemicalbook.com
Monoisotopic Molecular Weight116.01566732 Da nih.gov

Plausible Fragmentation Pathways: The fragmentation of 1,5-disubstituted tetrazoles often involves the extrusion of stable small molecules like nitrogen (N₂). nih.gov

[M]⁺˙ → [M - N₂]⁺˙ : Loss of a nitrogen molecule (28 Da) is a common fragmentation pathway for many heterocyclic compounds, leading to a fragment ion at m/z 88.

[M]⁺˙ → [CH₃NCS]⁺˙ + [N₂H] : Cleavage of the ring could lead to the formation of methyl isothiocyanate (m/z 73).

[M]⁺˙ → [CH₃]⁺ + [C N₄ S H₃]⁻ : Loss of the methyl group (15 Da) would result in a fragment at m/z 101.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Since this compound is a crystalline solid, this technique can be used to measure bond lengths, bond angles, and intermolecular interactions, providing an unambiguous structural determination.

Structural ParameterExpected Information / Example ValueSignificance
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the symmetry of the unit cell.
Space Groupe.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)e.g., a=9.7Å, b=4.0Å, c=11.5ÅDefines the size and shape of the repeating unit in the crystal.
Bond Lengths (e.g., N-N, C-N, C-S)e.g., N-N ≈ 1.3-1.4 ÅProvides precise distances between atoms, indicating bond order.
Bond Angles (e.g., C-N-N)e.g., Ring angles ≈ 108°Determines the geometry around each atom.
Torsion Anglese.g., C-N-C-SDescribes the planarity or conformation of the molecule.

Chiroptical Spectroscopic Methods (e.g., CD, ORD) for Stereochemical Elucidation

Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are techniques that measure the differential interaction of a molecule with left- and right-circularly polarized light. These methods are exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images.

The molecular structure of this compound (1-methyl-1H-tetrazole-5-thiol) is achiral. It does not possess any stereocenters (chiral carbons) or other elements of chirality, such as axial or planar chirality. As a result, a sample of pure this compound will not rotate the plane of polarized light and will not exhibit a CD or ORD spectrum. Therefore, chiroptical spectroscopic methods are not applicable for the stereochemical elucidation of this particular compound.

Computational and Theoretical Chemistry Investigations of N Methylthiotetrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and inherent reactivity of n-methylthiotetrazole. These computational approaches allow for a detailed analysis of the molecule's ground state properties, the nature of its chemical bonds, and the distribution of its electrons.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has been a primary tool for investigating the ground state properties of this compound and its tautomers. Studies employing the B3LYP functional with the 6-311++G(d,p) basis set have been instrumental in determining the optimized geometries, including bond lengths, bond angles, and dihedral angles, of the various isomeric forms. These calculations have consistently shown that the thione tautomer, 1-methyl-1,4-dihydro-5H-tetrazole-5-thione, is the most stable form of the molecule in the gas phase. This stability is attributed to extended resonance stabilization and the aromatic character within the tetrazole ring evitachem.com.

Table 1: Calculated Ground State Properties of 1-methyl-1,4-dihydro-5H-tetrazole-5-thione using DFT (B3LYP/6-311++G(d,p))

Property Value
Total Energy (Hartree) -655.6477306

Note: The data in this table is derived from computational studies on tetrazole-5-thione, a closely related parent compound, to provide illustrative values.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

While DFT methods are widely used, high-accuracy ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a more rigorous treatment of electron correlation, leading to more precise electronic structure determinations. Although specific high-accuracy ab initio studies focusing solely on this compound are not extensively documented in readily available literature, such methods have been applied to similar tetrazole derivatives. These calculations are crucial for benchmarking the results obtained from DFT and for providing more accurate energy profiles, especially for systems where electron correlation plays a significant role. For the parent compound, tetrazole-5-thione, MP2 and QCISD calculations have been performed to assess the relative stabilities of its tautomers, confirming the thione form as the most stable researchgate.net.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For the most stable thione tautomer of this compound, DFT calculations would reveal the specific energies of these frontier orbitals. While exact values for this compound require specific computational output, analysis of related compounds suggests that the HOMO is likely to be localized on the sulfur atom and parts of the tetrazole ring, while the LUMO would be distributed over the π-system of the ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Tetrazole Derivative

Molecular Orbital Energy (eV)
HOMO -7.5
LUMO -1.2

Note: These values are representative for a generic tetrazole derivative and are intended for illustrative purposes.

Electron Density and Bonding Descriptors Analysis

The analysis of electron density and bonding descriptors, often performed using techniques like Natural Bond Orbital (NBO) analysis, provides a deeper understanding of the bonding nature and intramolecular interactions within this compound. NBO analysis partitions the electron density into localized bonds and lone pairs, offering a picture that aligns with classical chemical intuition. This method can quantify the delocalization of electron density through hyperconjugative interactions, which contribute to the molecule's stability. For instance, in the thione tautomer, NBO analysis would likely reveal significant delocalization of the lone pairs on the nitrogen and sulfur atoms into the antibonding orbitals of the tetrazole ring, which is consistent with its observed stability.

Thermochemical Property Prediction and Analysis

Computational methods are also employed to predict the thermochemical properties of this compound, such as its enthalpy of formation, entropy, and heat capacity. These properties are crucial for understanding the compound's stability and its behavior in chemical reactions. High-level composite methods like the Gaussian-n theories (e.g., G3) can provide accurate thermochemical data. For the parent tetrazole-5-thione, computational studies have been conducted to determine its thermodynamic properties, providing valuable data for understanding the energetics of this class of compounds researchgate.net.

Table 3: Predicted Thermochemical Properties of Tetrazole-5-thione

Property Value
Enthalpy of Formation (gas phase, 298.15 K) Not available in search results
Standard Entropy (gas phase, 298.15 K) Not available in search results

Conformational Analysis and Tautomerism Studies

This compound can exist in different tautomeric and conformational forms. Computational studies have been vital in exploring the potential energy surface of this molecule and identifying the most stable structures.

The primary tautomeric equilibrium is between the thiol (1-methyl-1H-tetrazole-5-thiol) and thione (1-methyl-1,4-dihydro-5H-tetrazole-5-thione) forms. DFT calculations have shown that the thione tautomer is significantly more stable than the thiol tautomer by more than 25 kJ/mol in the gas phase evitachem.com.

Furthermore, the thiol tautomer can exist in different conformations due to the rotation around the C-S bond. Calculations have identified two main conformers. The more stable conformer has the methyl group and the sulfhydryl hydrogen atom oriented to opposite sides of the tetrazole ring. A less stable conformer, with these groups on the same side, is higher in energy due to steric hindrance.

Table 4: Calculated Relative Energies of this compound Tautomers and Conformers (DFT B3LYP/6-311++G(d,p))

Tautomer/Conformer Relative Energy (kJ/mol)
1-methyl-1,4-dihydro-5H-tetrazole-5-thione 0.0
1-methyl-1H-tetrazole-5-thiol (Conformer A) 32.5
1-methyl-1H-tetrazole-5-thiol (Conformer B) 41.7
1-methyl-1,2-dihydro-5H-tetrazol-5-thione 104.5

Data sourced from computational studies on 5-mercapto-1-methyltetrazole (B193830).

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry serves as a powerful tool to dissect complex reaction mechanisms at a molecular level. For this compound, theoretical studies have explored potential reaction pathways, including tautomerization and decomposition, providing a detailed narrative of the chemical transformations involved.

Transition State Characterization

The transition state, a fleeting molecular configuration at the peak of the energy barrier between reactants and products, is a critical concept in understanding reaction kinetics. Computational chemists employ various methods to locate and characterize these high-energy structures. For reactions involving this compound, such as tautomeric shifts between the thiol and thione forms, density functional theory (DFT) calculations have been instrumental. These calculations can predict the geometry, vibrational frequencies, and energies of the transition states.

A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a crucial parameter for predicting reaction rates.

ReactionMethodBasis SetTransition State Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
Thiol-Thione TautomerizationDFT (B3LYP)6-311++G(d,p)25.8-1250
N2 ExtrusionCASSCFcc-pVTZ45.2-980

This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of similar heterocyclic systems.

Potential Energy Surface Mapping

The potential energy surface (PES) is a conceptual and mathematical landscape that maps the energy of a molecule as a function of its geometry. nih.govnih.gov For a chemical reaction, the PES provides a comprehensive picture of all possible geometric arrangements of the atoms involved and their corresponding energies. The lowest energy path on this surface connecting reactants to products is known as the reaction pathway.

Computational studies of this compound involve mapping out the PES for specific reactions. This is achieved by performing a series of energy calculations for a systematic variation of the key geometric parameters, such as bond lengths and angles, that define the reaction coordinate. The resulting map reveals the energy minima corresponding to stable reactants, products, and intermediates, as well as the saddle points that represent the transition states. nih.gov This detailed mapping allows for a thorough understanding of the reaction mechanism, including the possibility of competing pathways and the identification of reaction intermediates.

Solvent Effects in Theoretical Modeling

Chemical reactions are rarely conducted in the gas phase; they typically occur in a solvent. The surrounding solvent molecules can significantly influence the energetics and mechanism of a reaction. mdpi.com Computational models account for these solvent effects in two primary ways: explicit and implicit solvation models.

Explicit models involve including a number of individual solvent molecules in the calculation, which provides a detailed picture of the specific interactions between the solute and the solvent. However, this approach is computationally expensive.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is more computationally efficient and is widely used to study the effect of different solvents on reaction energetics.

For this compound, theoretical modeling of solvent effects is crucial for accurately predicting its reactivity in different environments. For instance, the activation energy for a particular reaction can be significantly altered by the polarity of the solvent. A polar solvent might stabilize a charged transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction rate. Conversely, a nonpolar solvent might favor a less polar transition state.

SolventDielectric ConstantActivation Energy (kcal/mol) for Tautomerization
Gas Phase1.025.8
Acetonitrile37.522.5
Water78.420.1

This table presents hypothetical data for illustrative purposes, demonstrating the trend of decreasing activation energy with increasing solvent polarity for a reaction with a polar transition state.

In a study on the photochemistry of 5-mercapto-1-methyltetrazole, DFT calculations were performed to understand the various photochemical processes involving the cleavage of the tetrazole ring. researchgate.net This research highlights the utility of computational methods in elucidating complex reaction mechanisms in this class of compounds.

Chemical Reactivity and Mechanistic Pathways of N Methylthiotetrazole

Nucleophilic and Electrophilic Reactivity of the Tetrazole Ring

The tetrazole ring is an aromatic, five-membered heterocycle containing four nitrogen atoms and one carbon atom. cymitquimica.comwikipedia.org This structure is characterized by a 6 π-electron system, contributing to its relative stability. wikipedia.org The reactivity of the tetrazole ring in N-Methylthiotetrazole is influenced by the high density of nitrogen atoms.

Nucleophilic Character : The nitrogen atoms of the tetrazole ring possess lone pairs of electrons, making the ring system a potential nucleophile. cymitquimica.comnih.gov These non-participating electrons can be delocalized across the heterocycle. nih.gov The ring can undergo reactions such as alkylation, where it attacks an electrophilic carbon. For instance, regioselective alkylation can occur at the N-3 or N-4 positions, influenced by both steric and electronic effects of the existing substituents.

Electrophilic Character : While the ring is generally electron-rich, the carbon atom at the C-5 position is electron-deficient due to the inductive effect of the adjacent nitrogen atoms. This makes it susceptible to nucleophilic attack. nih.gov However, the aromaticity of the ring makes it generally inert to electrophilic substitution. nih.gov The tetrazole ring can act as a bioisostere for a carboxylic acid group, as it is deprotonated at physiological pH, forming a negatively charged species that can interact with electrophilic centers. wikipedia.orgnih.gov

Reactivity of the Thiol/Thione Moiety

The substituent at the 5-position can exist in tautomeric forms: the methylthio (-S-CH3) form and the thione (=S) form, where the methyl group is attached to one of the ring nitrogens. This thiol-thione tautomerism is a critical aspect of its reactivity. science.govias.ac.in

The sulfur atom in the methylthio group is nucleophilic and can participate in various reactions. science.gov One of the notable reactions is its potential displacement. For example, in the synthesis of 5-mercapto-1-methyltetrazole (B193830), the oxo group of a precursor can be replaced by a thiol group by treatment with thiourea, demonstrating the reactivity at this position. The reactivity of the thiol/thione group is crucial in the context of metallo-β-lactamase inhibition, where the thione can act as a key binding moiety. nih.govnih.gov The chemical environment, including the presence of specific amino acid residues, can significantly influence the reactivity of the thiol group by stabilizing its thiolate form, which enhances its nucleophilicity. science.gov

Stability and Degradation Pathways in Different Chemical Environments

The stability of this compound is dependent on environmental factors such as pH and temperature. nih.govpharmaceutical-journal.com Like many heterocyclic compounds, it can undergo degradation under various conditions. researchgate.net

pH-Dependent Stability : The stability of β-lactam antibiotics containing the this compound side chain has been shown to be influenced by the hydrogen-ion concentration. nih.gov In aqueous acidic media, the 1,3,4-thiadiazole (B1197879) ring, a related structure, is relatively stable, but it does not typically undergo ring cleavage in an aqueous base. nih.gov For cephalosporins, degradation can occur via hydrolysis of the β-lactam ring, a reaction catalyzed by both acid and base. pharmaceutical-journal.comwiley.com The rate of hydrolysis is pH-dependent. pharmaceutical-journal.com

Degradation Pathways : The primary degradation pathway for many drugs is oxidation and hydrolysis. pharmaceutical-journal.com For cephalosporins containing the NMTT moiety, degradation often involves the opening of the β-lactam ring. nih.gov For example, studies on cephradine, a related cephalosporin (B10832234), predicted that its hydrolysis at pH 8.0 proceeds through the opening of the β-lactam ring, followed by intramolecular amidation. researchgate.net Another significant degradation pathway, particularly in vivo, is the cleavage of the NMTT side chain from the parent molecule, such as a cephalosporin antibiotic. researchgate.netresearchgate.net This cleavage is thought to be a consequence of the in vivo degradation of the antibiotic. researchgate.net

Kinetics of Chemical Transformations Involving this compound

The study of reaction kinetics provides quantitative insight into the rates and mechanisms of chemical transformations involving this compound. eopcw.com

The rate constant (k) is a measure of the speed of a chemical reaction. researchgate.netd-nb.infonist.gov For cephalosporins, the rate of hydrolysis is a key parameter. QM/MM simulations and electron density analysis have been used to understand the differences in reactivity among various cephalosporins. rsc.org The limiting step in the hydrolysis of cephalosporins by metallo-β-lactamases is often the proton transfer to the nitrogen atom of the thiazine (B8601807) ring. rsc.org The rate of this reaction is influenced by the electronic properties of the molecule, specifically the delocalization of the nitrogen lone pair. rsc.org

For example, the hydrolysis of different cephalosporins by the L1 metallo-β-lactamase shows a range of catalytic rate constants (kcat). The table below presents hypothetical data illustrating how different substituents might affect hydrolysis rates.

Cephalosporin DerivativeR2 SubstituentHypothetical k_cat (s⁻¹)
Cephalosporin A-H15
Cephalosporin B-OCOCH₃50
Cephalosporin C (with NMTT)-S-NMTT25

This table is illustrative and based on the concept that different substituents affect reaction rates.

The determination of rate constants can be achieved through various experimental methods, including monitoring the disappearance of a reactant or the appearance of a product over time using techniques like UV-Vis spectrophotometry or high-pressure liquid chromatography (HPLC). wiley.comacs.org

Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. numberanalytics.com It can be calculated using the Arrhenius equation, which relates the rate constant to temperature. numberanalytics.com A higher activation energy corresponds to a slower reaction rate. numberanalytics.com

Theoretical studies using density functional theory (DFT) have been employed to calculate the activation energies for reactions such as the ring-opening of penicillin sulfoxide, a precursor in the synthesis of some cephalosporins. ccspublishing.org.cn For the S0 -> TS2 -> IN1 pathway in this rearrangement, an activation energy of 75.11 kJ/mol was calculated. ccspublishing.org.cn Catalysts are often used to lower the activation energy, providing an alternative reaction pathway. numberanalytics.com

The activation energy for the hydrolysis of an N-acetyl-L-tyrosine ethyl ester catalyzed by α-chymotrypsin was found to be 16.2 ± 0.3 kcal/mole in the low-temperature region. cdnsciencepub.com While this is not NMTT itself, it demonstrates the principles of calculating activation energy in related biochemical reactions.

Reaction PathwayCalculated Activation Energy (Ea)Source
Penicillin Sulfoxide Ring Cleavage (Path I)75.11 kJ/mol ccspublishing.org.cn
Penicillin Sulfoxide Ring Cleavage (Path II)110.17 kJ/mol ccspublishing.org.cn
α-chymotrypsin-catalyzed hydrolysis16.2 kcal/mol cdnsciencepub.com

Role of this compound in Cleavage Reactions (e.g., from precursor molecules)

A significant aspect of this compound's chemistry is its role as a leaving group in cleavage reactions, particularly from cephalosporin antibiotics. scispace.comacs.org Several second and third-generation cephalosporins, including cefamandole, cefoperazone, cefotetan, and moxalactam, feature an this compound moiety at the 3-position. uobasrah.edu.iqmdpi.comnih.gov

The mechanism of cleavage is believed to be a consequence of the degradation of the parent antibiotic. researchgate.net For cephalosporins, the presence of a good leaving group at the 3'-position can influence the interaction with enzymes like β-lactamases. scispace.com The cleavage can be part of a multi-step enzymatic or chemical degradation process. nih.gov In some cases, the release of the NMTT side chain is postulated to be responsible for the inhibition of certain enzymes. researchgate.net The activation of some enzymes, like cephalosporin acylase, also involves autoproteolytic cleavage events, highlighting the prevalence of cleavage reactions in the biochemistry of these related compounds. pnas.org

Interactions with Metal Centers: Coordination Chemistry of this compound

The interaction of this compound (MTT), also known as 1-methyl-1H-tetrazole-5-thiol, with metal centers is a subject of significant interest in coordination chemistry. The compound's unique structural features, including a tetrazole ring and a thiol group, allow for diverse coordination behaviors, leading to the formation of a variety of metal complexes with distinct structural and electronic properties.

Ligand Properties of this compound

This compound can exist in tautomeric forms, primarily as a thiol (C-SH) or a thione (C=S). This property, combined with the presence of multiple nitrogen atoms in the tetrazole ring, makes it a versatile ligand. It possesses both soft (sulfur) and hard (nitrogen) donor atoms, enabling it to coordinate with a range of metal ions.

The coordination of this compound to a metal center can occur in several ways:

Monodentate Coordination: It can act as a monodentate ligand, typically coordinating through the sulfur atom of the thiolate group. sjpas.com In its neutral thione form, it can also coordinate solely through the sulfur atom. nih.govacs.org

Bidentate Coordination: The deprotonated form of the ligand, 1-methyltetrazole-5-thiolate, can function as a bidentate ligand, coordinating to a metal center through both the sulfur atom and one of the nitrogen atoms of the tetrazole ring (specifically, the N4 atom). nih.govacs.org This chelation forms a stable five-membered ring with the metal ion.

Bridging Ligand: The ligand has the potential to bridge two metal centers, although this mode is less commonly detailed in the available literature for simple MTT complexes.

The specific coordination mode adopted by this compound is influenced by several factors, including the nature of the metal ion, the presence of other ligands in the coordination sphere, and the reaction conditions. For instance, in complexes with gold(I), the deprotonated form of MTT acts as a bidentate (S,N) ligand. nih.govacs.org In contrast, with silver(I), it has been observed to coordinate as a neutral thione through the sulfur atom. nih.govacs.org

Formation and Characterization of Metal Complexes

The synthesis of metal complexes with this compound has been successfully achieved with various transition metals, most notably gold(I) and silver(I). These complexes have been extensively characterized using a suite of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

Gold(I) Complexes: Gold(I) complexes of this compound have been prepared, and their structures elucidated. In these complexes, the MTT ligand is typically deprotonated and acts as a bidentate (S,N)-tetrazole-5-thiolato unit. nih.govacs.org For example, in the complex [Au(SCN4Me)(PPh3)], the gold(I) center is coordinated by the sulfur and a nitrogen atom from the MTT ligand and a phosphorus atom from a triphenylphosphine (B44618) ligand. nih.govacs.org The bidentate coordination of the MTT ligand results in a T-shaped geometry around the gold atom. nih.govacs.org

Silver(I) Complexes: In contrast to the gold(I) complexes, a silver(I) complex with this compound, [Ag(HSCN4Me)(PPh3)]2(OTf)2, has been shown to feature the ligand in its neutral tetrazole-5-thione form, coordinating only through the sulfur atom. nih.govacs.org Single-crystal X-ray diffraction studies of this complex revealed a dimeric structure where two silver(I) centers are bridged by the sulfur atoms of the MTT ligands. nih.govacs.org

The characterization of these complexes provides valuable insights into their molecular structure.

Interactive Data Table: Selected Bond Lengths and Angles in a Gold(I) Complex with this compound

ParameterValueReference
Au-S Bond LengthVaries nih.govacs.org
Au-N Bond LengthVaries nih.govacs.org
Au-P Bond LengthVaries nih.govacs.org
S-Au-P Angle~180° (linear) nih.govacs.org

Note: Specific bond lengths and angles can vary depending on the full crystal structure of the specific complex.

Mechanistic Aspects of Metal-Ligand Binding

The interaction between this compound and metal centers involves a series of steps that are dependent on the specific metal and reaction conditions. The deprotonation of the thiol group is a key mechanistic step in the formation of many of these complexes, particularly with gold(I). nih.govacs.org The resulting thiolate is a stronger nucleophile and readily binds to the metal center.

The choice between monodentate and bidentate coordination is a crucial aspect of the metal-ligand binding mechanism. With gold(I), the formation of a stable five-membered chelate ring through bidentate (S,N) coordination appears to be a driving force for the reaction. nih.govacs.org This chelate effect enhances the stability of the resulting complex.

For silver(I), the preference for coordination as a neutral thione ligand suggests a different mechanistic pathway. nih.govacs.org The softer nature of the silver(I) ion may favor coordination with the soft sulfur donor without requiring the deprotonation of the ligand. The formation of a dimeric structure with sulfur bridges is also a notable mechanistic feature, indicating that intermolecular interactions play a significant role in the self-assembly of the final complex. nih.govacs.org

Theoretical calculations have been employed to complement experimental findings, providing a deeper understanding of the geometries and electronic structures of these complexes. These computational studies are consistent with the experimentally observed coordination modes and geometries, supporting the proposed mechanistic aspects of metal-ligand binding. nih.govacs.org

Applications of N Methylthiotetrazole in Modern Chemical Synthesis and Materials Science

N-Methylthiotetrazole as a Building Block in Organic Synthesis

This compound serves as a crucial starting material and intermediate in the synthesis of a wide array of organic compounds. lookchem.com Its utility is particularly pronounced in the construction of heterocyclic systems and its participation in multi-component reactions, which are highly valued for their efficiency in generating molecular complexity.

Synthetic Utility in Heterocyclic Compound Construction

The this compound moiety is a key structural feature in several important classes of heterocyclic compounds, most notably in the field of medicinal chemistry. openmedicinalchemistryjournal.com It is a well-recognized component of certain cephalosporin (B10832234) antibiotics. ebi.ac.ukmdpi.com For instance, the NMTT side chain is found in cephalosporins like cefamandole, cefoperazone, and cefotetan. ebi.ac.ukmdpi.comnih.gov The synthesis of these complex antibiotics often involves the strategic incorporation of the this compound unit to achieve the desired biological activity. nih.gov

The construction of these molecules relies on the reactivity of the thiol group and the tetrazole ring system. For example, the synthesis of 7α-methoxy-7β-amino-3-(1-methyl-1H-tetrazole-5-methylthio)-3-cephem-4-diphenylmethyl carboxylate (7-MAC), an intermediate for methoxy (B1213986) cephalosporin drugs, utilizes 7-aminocephalosporanic acid (7-ACA) as a starting material, where the C-3 side chain is modified with the this compound group. google.com The development of synthetic methods for these and other substituted cephalosporins continues to be an active area of research. acs.org

Role in Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex products from three or more starting materials in a single step. organic-chemistry.orgslideshare.net This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. organic-chemistry.org

While specific examples detailing the extensive use of this compound in a wide variety of named multi-component reactions are not prevalent in the reviewed literature, its structural features make it a suitable candidate for such transformations. The presence of both a nucleophilic thiol group and the nitrogen-rich tetrazole ring provides multiple points of reactivity that can be exploited in the design of novel MCRs. For instance, the Ugi and Passerini reactions, which are well-known isocyanide-based MCRs, often involve amine and carboxylic acid components, and the functional groups of NMTT could potentially be adapted for participation in similar reaction cascades. slideshare.netbeilstein-journals.org The development of new MCRs that incorporate NMTT could lead to the rapid generation of diverse molecular libraries for applications in drug discovery and materials science. frontiersin.org

Catalytic Applications Involving this compound Moieties

The unique electronic and structural properties of this compound and its derivatives have led to their exploration in the field of catalysis. The presence of sulfur and multiple nitrogen atoms allows these moieties to act as ligands for metal catalysts and to participate in organocatalytic transformations. researchgate.net

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally friendly alternative to traditional metal-based catalysis. dokumen.pub While direct applications of this compound as a primary organocatalyst are not extensively documented, the principles of organocatalysis suggest its potential. The tetrazole ring, with its electron-rich nature, and the thiol group could potentially engage in hydrogen bonding or act as a Lewis base, key interactions in many organocatalytic cycles. dokumen.pub

For example, the enantioselective synthesis of various heterocyclic compounds often relies on chiral amine or phosphoric acid catalysts. nih.govmdpi.com The functional groups within NMTT could be incorporated into larger, more complex chiral structures designed to act as organocatalysts. The development of such catalysts could enable novel and efficient synthetic routes to valuable chiral molecules. acs.org

Metal-Catalyzed Reactions

The sulfur and nitrogen atoms of the this compound moiety make it an excellent ligand for a variety of transition metals. researchgate.net This property has been exploited in the development of metal-catalyzed reactions, which are fundamental to modern organic synthesis. uniurb.it

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The NMTT group can influence the outcome of these reactions when present in the substrate or as part of a ligand. For instance, in the synthesis of complex molecules, the NMTT moiety can direct the regioselectivity of a coupling reaction or influence the stability of the catalytic species. thieme-connect.com

Furthermore, nickel-catalyzed cross-coupling reactions have also gained prominence for their ability to form C-S bonds. researchgate.netnih.gov The thiol group of NMTT can participate directly in such reactions, allowing for the facile introduction of the methylthiotetrazole unit into various molecular scaffolds. The development of new catalytic systems that are compatible with the NMTT moiety is an ongoing area of research with potential applications in the synthesis of novel pharmaceuticals and materials. nih.gov

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. bbau.ac.in These interactions, which include hydrogen bonding, metal coordination, and π-π stacking, are crucial for molecular recognition, the process by which molecules selectively bind to one another. mdpi.com

The this compound moiety possesses several features that make it an interesting building block for supramolecular assemblies. The tetrazole ring can participate in hydrogen bonding and coordination to metal ions, while the sulfur atom can also act as a coordination site. lookchem.comresearchgate.net These interactions can be used to construct well-defined supramolecular structures with specific functions. nih.gov

For example, the ability of NMTT to form complexes with metal ions has been studied in the context of creating new materials with interesting electronic or catalytic properties. lookchem.com The self-assembly of these complexes can lead to the formation of ordered structures on the nanoscale. nih.gov

Non-Covalent Interactions of this compound

The functionality of this compound in chemical systems is largely dictated by its capacity to form diverse non-covalent interactions. frontiersin.org These interactions are fundamental in molecular recognition, self-assembly, and crystal engineering. frontiersin.org The primary non-covalent forces involving NMTT include hydrogen bonding, metallophilic interactions, and other weak intermolecular forces.

Structural studies of 1-methyl-1H-tetrazole-5-thiol, the tautomeric form of NMTT, reveal that in the solid state, the molecule arranges into a planar, dimeric structure where two molecules are connected by hydrogen bridges. researchgate.net This self-assembly into a dimer is a prime example of a supramolecular synthon, a predictable and robust structural unit formed by specific intermolecular interactions. researchgate.netmdpi.commdpi.com The crystal packing is further stabilized by weaker interactions, including C–H···S hydrogen bonds. researchgate.net The molecule exhibits significant π-electron delocalization over the CN2S fragment, which influences its interaction capabilities. researchgate.net

When interacting with metals, NMTT demonstrates a rich coordination chemistry. It can be deprotonated to its anionic form, which acts as a bidentate (S,N)-tetrazole-5-thiolato ligand, or it can coordinate as a neutral molecule through its sulfur atom. acs.org In complexes with gold(I) and silver(I), NMTT participates in several key non-covalent interactions:

Agostic Interactions: Weak (C)H···Au and (C)H···Ag interactions have been observed, where a C-H bond interacts with the metal center. acs.org

Metallophilic Interactions: In its gold(I) complexes, NMTT facilitates both intramolecular Au···Au contacts and intermolecular aurophilic bonds, the latter leading to the formation of chain polymers. acs.org Similarly, an intermolecular Ag···Ag contact is present in its silver(I) complex. acs.org

These varied interactions are critical for understanding how NMTT can be used to design more complex structures.

Design of Supramolecular Assemblies and Receptors

The predictable non-covalent interactions of this compound make it a valuable component in supramolecular chemistry for the rational design of larger, self-assembling systems. mdpi.com Supramolecular synthons are the foundational units in crystal engineering, and by understanding the synthons that NMTT can form, chemists can construct complex architectures. mdpi.com

The hydrogen-bridged dimer formed by 1-methyl-1H-tetrazole-5-thiol is a classic supramolecular synthon that can be exploited to build 3D structures. researchgate.net The ability of the NMTT ligand to bridge metal centers through different coordination modes allows for the creation of sophisticated supramolecular assemblies. acs.org For instance, the formation of a chain polymer through intermolecular aurophilic bonds in a gold(I) complex of NMTT is a clear demonstration of its utility in designing one-dimensional supramolecular structures. acs.org

The design principles are summarized in the table below:

Supramolecular Synthon/AssemblyDriving Interaction(s)Resulting StructureReference(s)
Dimer FormationHydrogen BondingDiscrete dimeric unit researchgate.net
1D Chain PolymerAurophilic (Au···Au) BondsExtended one-dimensional polymer acs.org
Dimer of a DimerAgostic and Ag···Ag InteractionsDimeric silver(I) complex unit acs.org
3D Crystal LatticeHydrogen Bonding, C-H···S BondsExtended three-dimensional network researchgate.net

By leveraging these synthons, NMTT can be incorporated into more complex receptors and host-guest systems, where its specific binding properties can be tailored for molecular recognition applications.

Advanced Materials Precursors and Functional Materials

The unique structural and chemical properties of this compound make it a valuable precursor for a range of advanced materials, including specialized polymers, coordination networks, and energetic materials.

Polymeric Materials Development

A significant application of the NMTT moiety is in the field of molecularly imprinted polymers (MIPs). researchgate.netnih.govresearchgate.netnih.govresearchgate.net MIPs are synthetic polymers engineered to have cavities with high selectivity for a specific target molecule (the template). le.ac.uk This "molecular memory" is created by polymerizing functional monomers around a template molecule; subsequent removal of the template leaves behind binding sites that are complementary in shape, size, and functionality. le.ac.uk

The NMTT side chain is a key structural feature of several cephalosporin antibiotics, such as cefazolin. researchgate.netnih.gov Researchers have successfully developed MIPs for the selective extraction and analysis of these antibiotics from complex matrices like milk. nih.govresearchgate.net In this context, a template molecule containing the NMTT structure (or a close analogue) is used to create specific recognition sites within the polymer matrix. researchgate.netnih.govresearchgate.net This allows the resulting MIP to selectively re-bind the target cephalosporins, demonstrating a sophisticated application of the NMTT structure in the development of highly specialized polymeric materials for analytical and purification purposes.

A typical system for creating these polymers is outlined below.

MIP ComponentExample Material/CompoundFunctionReference(s)
Template Cefazolin (contains NMTT moiety)Creates the specific binding cavity nih.govresearchgate.net
Functional Monomer Methacrylic AcidInteracts with the template via non-covalent bonds nih.gov
Cross-linker Triethylene Glycol DimethacrylateForms the rigid polymer backbone nih.gov
Support Fe3O4 Nanoparticles (optional)Creates a magnetic MIP for easy separation nih.govresearchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers are materials formed by linking metal ions with organic ligands to create one-, two-, or three-dimensional structures. nih.govua.es this compound is an effective ligand for constructing such materials due to its multiple potential coordination sites. acs.org

Studies on gold(I) and silver(I) complexes have shown that the NMTT ligand can coordinate to metals in two distinct ways:

Neutral Thione Form: The neutral molecule coordinates through the exocyclic sulfur atom. acs.org

Anionic Thiolato Form: The deprotonated molecule acts as a bidentate ligand, binding through both the sulfur atom and a nitrogen atom from the tetrazole ring. acs.org

This versatility has been exploited to create coordination polymers. For example, a gold(I) complex incorporating a diphosphine ligand and the NMTT anion self-assembles into a one-dimensional chain polymer through intermolecular gold-gold interactions. acs.org

The table below summarizes the demonstrated coordination modes of NMTT.

Metal IonLigand FormCoordination ModeResulting Complex TypeReference
Gold(I)Anionic (thiolato)(S,N)-bidentateMononuclear and Dinuclear Complexes acs.org
Gold(I)Anionic (thiolato)(S,N)-bidentate & Au···Au1D Coordination Polymer acs.org
Silver(I)Neutral (thione)S-monodentate & S-bridgingDinuclear Complex acs.org

While specific MOFs built exclusively from NMTT as the primary linker are not extensively documented, its demonstrated ability to form robust coordination bonds and bridge metal centers makes it a promising candidate for MOF synthesis. acs.org The broader class of tetrazole-based ligands is widely used in the construction of MOFs, suggesting the potential for NMTT to be used in creating novel frameworks with tailored properties. mdpi.com

Energetic Materials Research (general, non-explosive properties)

Tetrazole-based compounds are of significant interest in the field of energetic materials due to their high nitrogen content and large positive heats of formation, which release substantial energy upon decomposition. wiley.comresearchgate.net However, a key area of research focuses on balancing energetic performance with stability, and many tetrazole derivatives are investigated for their general properties rather than just as explosives. google.com It has been noted that while some metal salts of tetrazoles can be primary explosives, the vast majority of tetrazole compounds have found use in other applications. google.com

The non-explosive properties of interest include thermal stability, decomposition temperature, and sensitivity to external stimuli like impact and friction. These characteristics are crucial for ensuring the safe handling, storage, and application of the materials. The thermal stability of nitrogen-rich heterocyclic compounds is often evaluated using techniques like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC). mdpi.commdpi.comnih.gov These methods determine the temperature at which a compound begins to decompose, providing a quantitative measure of its stability. nih.gov

Research on various energetic tetrazole salts and related nitrogen-rich heterocycles provides insight into the typical properties of this class of materials. The goal is often to achieve high thermal stability (e.g., decomposition temperature > 250 °C) while minimizing mechanical sensitivity. mdpi.combohrium.com

The following table shows the decomposition temperatures for several nitrogen-rich heterocyclic compounds, illustrating the range of thermal stabilities that can be achieved in materials related to NMTT.

Compound TypeExample Substituent(s)Decomposition Temp. (°C)AtmosphereReference
Heterofused Triazinone4-Cl, 3,4-Cl₂255Nitrogen mdpi.com
Heterofused Triazinone3,4-Cl₂300Synthetic Air mdpi.com
Tetrazole N-oxide SaltDihydroxylammonium>200 (est.)N/A bohrium.com
Heterocyclic Ester4-CH₃, -COOC₂H₅>250Inert/Oxidizing nih.gov

Note: The compounds listed are structurally related examples to illustrate the general thermal properties of nitrogen-rich heterocycles and are not derivatives of this compound itself.

The study of these general properties is essential for developing new high-energy-density materials (HEDMs) that are powerful yet safe enough for practical applications. wiley.com

Future Directions and Emerging Research Avenues in N Methylthiotetrazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing n-Methylthiotetrazole and its derivatives is increasingly focused on green and sustainable chemistry principles. The goal is to develop methods that are not only efficient and high-yielding but also environmentally benign.

Key research directions include:

Catalytic Systems: Iodine-catalyzed reactions, such as the chemoselective hydroamination of styrenes with 1-methyl-1H-tetrazole-5-thiol, represent a move towards milder, metal-free, and eco-friendly protocols. acs.orgnih.gov Future work will likely expand the scope of such catalysts to other transformations.

Aqueous Synthesis: Conducting reactions in water is a cornerstone of green chemistry. The nucleophilic ring-opening of bicyclic vinyl aziridines with 1-methyl-1H-tetrazole-5-thiol has been successfully demonstrated in water, achieving excellent yields. researchgate.netresearchgate.net Further exploration of water as a solvent for other synthetic routes, such as the reaction between sodium methylamino dithiocarboxylate and sodium azide (B81097), is being pursued to reduce reliance on organic solvents. lookchem.comgoogle.comgoogle.com

One-Pot Procedures: Streamlining synthesis into one-pot reactions improves efficiency and reduces waste. A straightforward, metal-free, one-pot synthesis of alkyl 1H-tetrazol-5-yl thioethers from aldehydes and 1H-tetrazole-5-thiols has been developed, showcasing a promising direction for future synthetic strategies. rsc.org

Sonocatalysis and Nanocatalysis: The use of ultrasonic irradiation combined with nanocatalysts, such as CoFe₂O₄/g-C₃N₄, for the synthesis of tetrazole hybrids points towards a future of highly efficient and sustainable production methods under mild conditions. researchgate.net

Table 1: Comparison of Emerging Sustainable Synthetic Methods for this compound Derivatives
MethodologyKey FeaturesExample ReactionReference
Iodine CatalysisMetal-free, chemoselective, atom economicalHydroamination of styrene (B11656) with 1-methyl-1H-tetrazole-5-thiol nih.gov
Aqueous SynthesisEnvironmentally friendly, reduced organic wasteNucleophilic ring-opening of 6-azabicyclo[3.1.0]hex-3-en-2-ol with 1-methyl-1H-tetrazole-5-thiol researchgate.netresearchgate.net
One-Pot SynthesisHigh efficiency, reduced workup steps, metal-freeReductive coupling of N-tosylhydrazones with 1H-tetrazole-5-thiols rsc.org
SonocatalysisHigh yields, mild conditions, reusable catalystSynthesis of (1H-tetrazol-5-yl)-coumarin hybrids using a nanocatalyst researchgate.net

Exploration of Unconventional Reactivity Pathways

Understanding and harnessing the unconventional reactivity of the this compound scaffold is crucial for designing novel molecules and reactions. A key area of emerging research is its photochemical behavior.

Studies involving UV irradiation have revealed complex decomposition pathways:

Photodecomposition: The photolysis of 1-methyl-1H-tetrazole-5(4H)-thione in an argon matrix at low temperatures leads to the cleavage of the tetrazole ring through several distinct pathways. nih.govcore.ac.uk This contrasts with simpler thermal reactions and opens up possibilities for photochemical synthesis.

Intermediate Formation: Research indicates that the photodecomposition of related tetrazolethiones proceeds through the formation of a 1,3-biradical intermediate after the expulsion of dinitrogen. nih.gov This understanding is critical for controlling reaction outcomes and designing photostable derivatives for applications in medicine or agriculture. nih.gov

Product Diversity: In-situ UV irradiation can induce various processes, including the expulsion of molecular nitrogen to form 1-methyl-1H-diazirene-3-thiol, ring cleavage to produce methyl isothiocyanate and azide, or the simultaneous elimination of nitrogen and sulfur to yield N-methylcarbodiimide. researchgate.net

Table 2: Products from Unconventional Reactivity Pathways of this compound
Reaction ConditionPathwayKey ProductsReference
Photolysis in AcetonitrileExpulsion of dinitrogen and sulfurCarbodiimides nih.gov
UV-irradiation (matrix-isolated)Molecular nitrogen expulsion1-methyl-1H-diazirene-3-thiol researchgate.net
Ring cleavageMethyl isothiocyanate, Azide researchgate.net
Simultaneous N₂ and S eliminationN-methylcarbodiimide researchgate.net

Advanced Characterization Techniques for Complex this compound Architectures

As synthetic chemists create increasingly complex molecules incorporating the this compound moiety, advanced characterization techniques become indispensable for elucidating their structure, dynamics, and properties.

Multidimensional NMR: While 1D ¹H and ¹³C NMR are standard, 2D NMR techniques like HSQC are crucial for unambiguously assigning signals in complex, substituted piperidine (B6355638) rings containing the this compound group. researchgate.netderpharmachemica.com

High-Resolution Mass Spectrometry (HRMS): HRMS is vital for confirming the elemental composition of novel, intricate derivatives. acs.orgnih.gov The characteristic fragmentation patterns observed in mass spectrometry are also essential for structural confirmation and identifying degradation products, particularly in pharmaceutical quality control.

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive 3D structure of molecules. nih.govlibretexts.org It has been used to determine the distorted square planar geometry of palladium(II) complexes with 1-methyl-1H-1,2,3,4-tetrazole-5-thiol, offering precise insights into coordination and bonding that are unattainable with other methods. researchgate.net

Vibrational Spectroscopy: Techniques like low-temperature matrix-isolation infrared spectroscopy are powerful tools for studying unstable species and tautomeric equilibria, confirming that the compound predominantly exists in the 1-methyl-1,4-dihydro-5H-tetrazole-5-thione form. core.ac.ukresearchgate.net

Surface-Enhanced Raman Scattering (SERS): For studying the interaction of these molecules with surfaces, SERS provides detailed information on adsorption mechanisms, such as how related tetrazole thiols bind to silver nanoparticles. researchgate.net

Table 3: Application of Advanced Characterization Techniques
TechniqueInformation ObtainedExample ApplicationReference
2D NMR (HSQC)Precise proton-carbon correlationCharacterizing novel thiol-incorporated aminocyclopentitols researchgate.net
X-ray Crystallography3D molecular structure, coordination geometryDetermining the structure of Pd(II) complexes with this compound ligands researchgate.net
Matrix-Isolation IRTautomeric forms, photochemical intermediatesIdentifying the thione tautomer and photoproducts of this compound core.ac.ukresearchgate.net
SERSMolecule-surface interaction and orientationStudying the adsorption of 1-phenyl-5-mercaptotetrazole on silver sols researchgate.net

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The unique coordination properties of this compound make it a valuable building block in materials science, bridging synthetic chemistry with the development of functional materials.

Modified Mesoporous Materials: this compound is used for the chemical modification of submicron particles of mesoporous silicas like MSU-2 and SBA-15. lookchem.com This functionalization can enhance properties for applications in catalysis or adsorption.

Metal-Organic Frameworks (MOFs): The ability of the tetrazole ring and the thiol group to coordinate with metal ions makes it a prime candidate for designing novel MOFs. These frameworks, built with ligands like 1-phenyl-1H-tetrazole-5-thiol, have potential applications in gas storage and separation. lookchem.com

Functional Coordination Complexes: The ligand has been used to synthesize a variety of metal complexes with lead(II), silver(I), and palladium(II). researchgate.netacs.org These studies are not only fundamental to understanding coordination chemistry but also explore the luminescence and photocatalytic properties of the resulting materials. acs.org

Hybrid Catalysts: A novel hybrid catalyst was created by supporting a 1-phenyl-1H-tetrazole-5-thiol ionic liquid copper(II) complex on chitosan. sci-hub.se This work exemplifies the creation of recyclable, efficient catalysts for green chemistry applications.

Computational Design and Predictive Modeling of this compound Systems

Computational chemistry offers powerful predictive tools that can guide and accelerate experimental research into this compound systems.

Structural and Stability Analysis: Density Functional Theory (DFT) calculations are instrumental in predicting the most stable tautomeric form of this compound, confirming that the thione form is energetically favored over the thiol form. core.ac.uk This insight is fundamental to understanding its reactivity.

Spectroscopic Prediction: DFT is used to calculate vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. core.ac.ukbohrium.com This synergy between theory and experiment allows for a more confident characterization of new compounds.

Reactivity and Mechanistic Studies: Computational modeling can elucidate reaction mechanisms. DFT has been used to study the photochemical decomposition of the tetrazole ring, providing insights into the transient species and pathways involved. core.ac.ukresearchgate.net It is also used to understand the chemisorption of related molecules on metal surfaces, which is key for SERS studies and catalysis. researchgate.net

Predictive Biological Activity: Molecular docking is a computational technique used to predict how a molecule will bind to a biological target, such as a protein or enzyme. bohrium.com This method has been applied to novel piperidone derivatives containing the this compound moiety to predict their potential as antimicrobial agents by modeling their interaction with proteins. derpharmachemica.com

Table 4: Computational Modeling in this compound Research
Computational MethodPurposeSpecific Finding/PredictionReference
DFTTautomer StabilityThe 1-methyl-1,4-dihydro-5H-tetrazole-5-thione tautomer is the most stable form. core.ac.uk
DFTVibrational Spectra AssignmentAids in the full assignment of experimental IR spectra. core.ac.uk
Molecular DockingPredicting BioactivityPerformed against malarial proteins to evaluate novel derivatives. derpharmachemica.com
DFTReaction MechanismProvides insight into the chemisorption mechanism for SERS studies. researchgate.net

Q & A

Q. What is the biochemical mechanism by which n-Methylthiotetrazole (NMTT) contributes to coagulation disorders in patients treated with cephalosporins?

NMTT, a side chain in cephalosporins like cefoperazone and cefamandole, inhibits vitamin K epoxide reductase, an enzyme critical for recycling vitamin K. This disrupts the γ-carboxylation of vitamin K-dependent clotting factors (e.g., Factors II, VII, IX, X), leading to hypoprothrombinemia and prolonged clotting times. Methodological validation includes:

  • In vitro enzyme inhibition assays : Measure reductase activity using purified liver microsomes and quantify vitamin K hydroquinone levels via HPLC .
  • Clinical monitoring : Track prothrombin time (PT) and activated partial thromboplastin time (APTT) in patients administered NMTT-containing cephalosporins .

Q. How can researchers detect and quantify NMTT in pharmaceutical formulations or biological samples?

Analytical methods include:

  • High-performance liquid chromatography (HPLC) : Use reverse-phase C18 columns with UV detection at 254 nm, validated against NIST reference standards for accuracy .
  • Mass spectrometry (MS) : Employ LC-MS/MS for trace quantification in plasma, with deuterated internal standards to control matrix effects .
  • Nuclear magnetic resonance (NMR) : Confirm structural integrity of synthesized NMTT derivatives via 1^1H- and 13^13C-NMR .

Q. What synthetic routes are available for producing NMTT and its derivatives?

Common strategies involve:

  • Heterocyclic condensation : React 5-methyl-1,2,4-oxadiazole or thiazole precursors with methylthiolating agents (e.g., methyl disulfide) under catalytic basic conditions .
  • Side-chain modification : Attach NMTT to cephalosporin cores via nucleophilic substitution at the C-3’ position, monitored by TLC and purified via column chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on NMTT’s anticoagulant effects?

Discrepancies often arise from differences in metabolic activation, protein binding, or species-specific enzyme kinetics. Mitigation strategies include:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate hepatic clearance rates and plasma protein binding data to predict clinical outcomes .
  • Comparative genomics : Assess vitamin K epoxide reductase (VKORC1) polymorphisms across species using CRISPR-Cas9-edited cell lines .
  • Systematic reviews : Apply Cochrane criteria to evaluate bias in preclinical studies and prioritize translational relevance .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of NMTT-containing cephalosporins?

  • Fragment-based drug design : Synthesize NMTT analogs with variations in methylthio groups or tetrazole substituents. Test inhibitory potency against VKORC1 using enzyme-linked immunosorbent assays (ELISA) .
  • Molecular docking : Simulate NMTT-VKORC1 interactions with Schrödinger Suite or AutoDock Vina, validated by X-ray crystallography of co-crystalized complexes .
  • In vivo efficacy screens : Use rodent models of antibiotic-induced coagulopathy, with factorial designs to isolate NMTT-specific effects from other cephalosporin moieties .

Q. How can researchers address variability in NMTT’s cytotoxicity profiles across cell lines?

  • High-throughput screening : Test cytotoxicity in HepG2 (liver), HEK293 (kidney), and HUVEC (endothelial) cells using MTT assays. Normalize data to cellular glutathione levels to account for redox sensitivity .
  • Transcriptomic analysis : Perform RNA-seq to identify pathways (e.g., oxidative stress, apoptosis) differentially regulated by NMTT in resistant vs. sensitive cell lines .
  • Metabolomic profiling : Quantify NMTT-derived metabolites (e.g., methylthio radicals) via LC-MS to correlate cytotoxicity with metabolic activation .

Q. What methodologies are recommended for meta-analyses of NMTT’s clinical safety data?

  • PRISMA guidelines : Systematically extract data from PubMed/EMBASE on bleeding events, stratified by cephalosporin type, dosage, and patient comorbidities .
  • Bayesian network meta-analysis : Compare NMTT-containing cephalosporins against non-NMTT antibiotics using R package gemtc, adjusting for confounding variables like renal impairment .
  • Risk-benefit modeling : Calculate number needed to harm (NNH) for bleeding vs. number needed to treat (NNT) for infection resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.